molecular formula C80H84N4O16Rh2 B8115596 (2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium

Cat. No.: B8115596
M. Wt: 1563.3 g/mol
InChI Key: PLPQGTNWMBISEW-QFPQWYITSA-N
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Description

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of scientific research. This compound has garnered attention due to its distinct chemical structure and reactivity.

Chemical Reactions Analysis

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound could be investigated for its therapeutic potential and its role in drug development. Additionally, the compound may have industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. For example, compounds with similar functional groups or molecular frameworks may exhibit similar chemical behavior. this compound may possess distinct properties that set it apart from these similar compounds, such as unique reactivity patterns or specific applications in scientific research.

Properties

IUPAC Name

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m0000../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPQGTNWMBISEW-QFPQWYITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H84N4O16Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1563.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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